molecular formula C10H13Cl2NO2 B2474250 (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride CAS No. 2503155-61-9

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B2474250
CAS No.: 2503155-61-9
M. Wt: 250.12
InChI Key: CWSCHLCCGWDGJM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12. The purity is usually 95%.
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Scientific Research Applications

1. As a Chiral Solvating Agent

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride has been found effective as a chiral solvating agent for the direct 1H NMR determination of the enantiomeric composition of primary and secondary amines and significant amino alcohols, such as propranolol and fluoxetine (Chinchilla et al., 1995).

2. In Optical Resolutions

This compound has been used in the preparation of optically active compounds through optical resolutions by replacing and preferential crystallization (Shiraiwa et al., 2007).

3. In Synthesis of Diorganotin(IV) Compounds

Research indicates its use in the synthesis and structural studies of diorganotin(IV) compounds derived from similar structures, highlighting its potential in organometallic chemistry (Baul et al., 2013).

4. For the Synthesis of Optically Active Acids

Its derivatives have been synthesized and used for obtaining optically active 1,4-thiazane-3-carboxylic acid via optical resolution by preferential crystallization of the corresponding hydrochloride forms (Shiraiwa et al., 1998).

5. In the Synthesis of N-Substituted-β-amino Acid Derivatives

The compound plays a role in the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, which have shown good antimicrobial activity (Mickevičienė et al., 2015).

6. In Enantioselective Syntheses

It has been utilized in the enantioselective synthesis of various compounds, demonstrating its utility in the production of enantiomerically pure substances (Pajouhesh et al., 2000).

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCHLCCGWDGJM-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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